2-Hydroxy-4-(4-morpholinyl)benzoic acid
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Overview
Description
2-Hydroxy-4-morpholin-4-yl-benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-morpholin-4-yl-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Reaction Steps: The hydroxybenzoic acid is reacted with morpholine in the presence of a catalyst to form the desired product. The reaction may involve heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-4-morpholin-4-yl-benzoic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Process: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives with different oxidation states.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives with different oxidation states.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-Hydroxy-4-morpholin-4-yl-benzoic acid has a wide range of scientific research applications, including:
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Therapeutic Agents: It may be explored as a therapeutic agent for various diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block for the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-morpholin-4-yl-benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group and morpholine ring play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic Acid:
4-Morpholinobenzoic Acid: Similar structure but with different substitution patterns.
Uniqueness
2-Hydroxy-4-morpholin-4-yl-benzoic acid is unique due to the presence of both the hydroxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
404009-36-5 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO4/c13-10-7-8(1-2-9(10)11(14)15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2,(H,14,15) |
InChI Key |
MWVYFJVAAQJALF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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